molecular formula C8H8ClFO2S B1374042 (3-Fluoro-4-methylphenyl)methanesulfonyl chloride CAS No. 1341522-61-9

(3-Fluoro-4-methylphenyl)methanesulfonyl chloride

Cat. No.: B1374042
CAS No.: 1341522-61-9
M. Wt: 222.66 g/mol
InChI Key: OPLMCICNTNXWDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

The compound has been labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements include H302, H314, and H335, suggesting that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary targets of (3-Fluoro-4-methylphenyl)methanesulfonyl chloride are not explicitly mentioned in the available literature. This compound is a chemical intermediate and is often used in the synthesis of more complex molecules. Its targets would therefore depend on the specific context of its use .

Mode of Action

As a sulfonyl chloride, it is likely to be reactive and may participate in substitution reactions with nucleophiles .

Biochemical Pathways

As a chemical intermediate, its effects on biochemical pathways would be determined by the final compounds it is used to synthesize .

Result of Action

Its effects would be determined by the final compounds it is used to synthesize .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the reactivity and stability of this compound. For instance, it is typically stored at room temperature .

Biochemical Analysis

Biochemical Properties

(3-Fluoro-4-methylphenyl)methanesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound is known to interact with enzymes such as sulfonyltransferases, which catalyze the transfer of sulfonyl groups to target molecules . The interaction between this compound and these enzymes often results in the formation of sulfonylated products, which can alter the activity and function of the target proteins. Additionally, this compound can react with amino acid residues in proteins, leading to changes in their structure and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways by modifying key signaling proteins, thereby affecting downstream cellular responses . For example, this compound can inhibit the activity of kinases, which are crucial for the phosphorylation of proteins involved in cell signaling. This inhibition can lead to alterations in gene expression and cellular metabolism, ultimately impacting cell function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules . The sulfonyl chloride group of the compound reacts with nucleophilic sites on proteins and enzymes, forming stable sulfonylated adducts. This covalent modification can result in enzyme inhibition or activation, depending on the specific target and context. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable under standard storage conditions, but it can degrade over time when exposed to moisture or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, with some changes persisting even after the compound has been metabolized or degraded.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound can induce specific biochemical changes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical or physiological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. These metabolic processes can influence the overall metabolic flux and levels of specific metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via specific transport mechanisms and can accumulate in certain cellular compartments. Its distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the endoplasmic reticulum, where it can interact with proteins involved in protein folding and modification. This localization can influence the compound’s ability to modify target proteins and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-methylphenyl)methanesulfonyl chloride typically involves the reaction of (3-Fluoro-4-methylphenyl)methanol with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

(3-Fluoro-4-methylphenyl)methanol+SOCl2(3-Fluoro-4-methylphenyl)methanesulfonyl chloride+HCl+SO2\text{(3-Fluoro-4-methylphenyl)methanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 (3-Fluoro-4-methylphenyl)methanol+SOCl2​→(3-Fluoro-4-methylphenyl)methanesulfonyl chloride+HCl+SO2​

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-methylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluoro substituent in (3-Fluoro-4-methylphenyl)methanesulfonyl chloride imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it a valuable compound in synthetic chemistry and research applications .

Properties

IUPAC Name

(3-fluoro-4-methylphenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2S/c1-6-2-3-7(4-8(6)10)5-13(9,11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLMCICNTNXWDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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